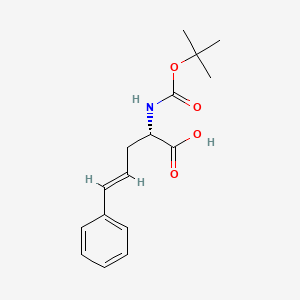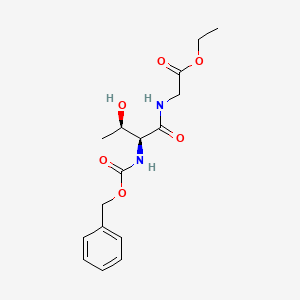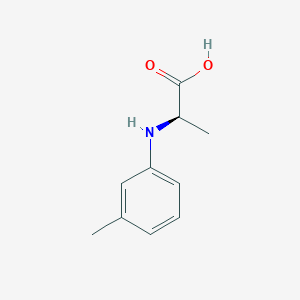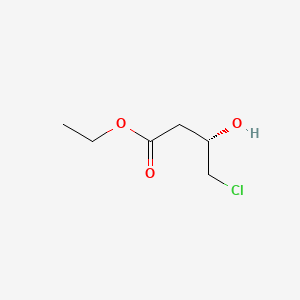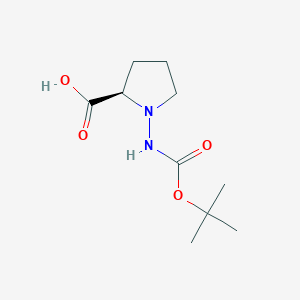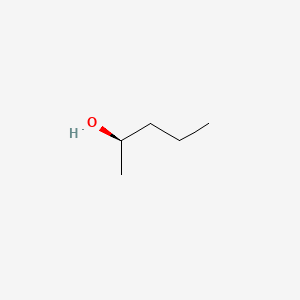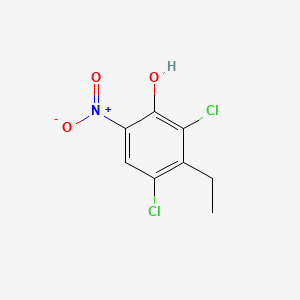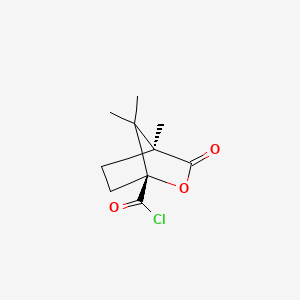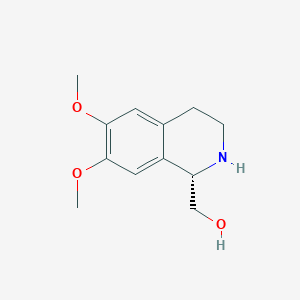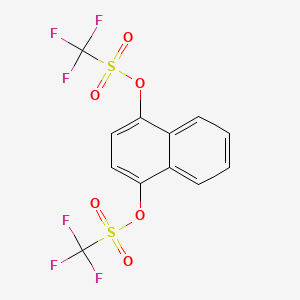
1,4-Naphthalenebis(trifluoromethanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenebis(trifluoromethanesulfonate) is an organic compound with the molecular formula C({12})H({6})F({6})O({6})S(_{2}). It is commonly used as a reagent in organic synthesis, particularly in sulfonylation reactions. This compound is known for its high reactivity and ability to introduce trifluoromethanesulfonate groups into various substrates, making it valuable in the preparation of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,4-Naphthalenebis(trifluoromethanesulfonate) is typically synthesized through the reaction of 1,4-naphthalenediol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. A common solvent for this reaction is dichloromethane, and the reaction is often catalyzed by a base such as pyridine or triethylamine. The general reaction scheme is as follows:
1,4-Naphthalenediol+2(CF3SO2)2O→1,4-Naphthalenebis(trifluoromethanesulfonate)+2CF3SO2OH
Industrial Production Methods:
In industrial settings, the production of 1,4-naphthalenebis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
1,4-Naphthalenebis(trifluoromethanesulfonate) primarily undergoes substitution reactions, where the trifluoromethanesulfonate groups are replaced by other nucleophiles. These reactions are facilitated by the strong electron-withdrawing nature of the trifluoromethanesulfonate groups, which makes the naphthalene ring more susceptible to nucleophilic attack.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in these reactions include amines, alcohols, and thiols.
Solvents: Typical solvents include dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Catalysts: Bases such as pyridine, triethylamine, or potassium carbonate are often used to neutralize the by-products and drive the reaction to completion.
Major Products:
The major products of these substitution reactions are the corresponding naphthalene derivatives where the trifluoromethanesulfonate groups have been replaced by the nucleophile. For example, reaction with an amine would yield a naphthalenebis(amine) derivative.
Applications De Recherche Scientifique
1,4-Naphthalenebis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Organic Synthesis: It is used as a sulfonylation reagent to introduce trifluoromethanesulfonate groups into organic molecules, which can then be further modified.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its ability to introduce highly polar functional groups.
Catalysis: The compound is used in catalytic processes, including those involving transition metals, to facilitate various organic transformations.
Mécanisme D'action
The mechanism by which 1,4-naphthalenebis(trifluoromethanesulfonate) exerts its effects is primarily through its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more reactive towards nucleophiles. This increased reactivity allows for efficient substitution reactions, where the trifluoromethanesulfonate groups are replaced by other functional groups.
Comparaison Avec Des Composés Similaires
1,4-Naphthalenediol: The precursor to 1,4-naphthalenebis(trifluoromethanesulfonate), used in similar synthetic applications.
1,4-Naphthalenedisulfonic Acid: Another sulfonylated naphthalene derivative, used in dye and pigment synthesis.
1,4-Naphthalenedicarboxylic Acid: Used in the synthesis of polyesters and other polymers.
Uniqueness:
1,4-Naphthalenebis(trifluoromethanesulfonate) is unique due to the presence of two trifluoromethanesulfonate groups, which impart high reactivity and the ability to introduce these groups into a wide range of substrates. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.
By understanding the properties, preparation methods, and applications of 1,4-naphthalenebis(trifluoromethanesulfonate), researchers can effectively utilize this compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
[4-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-6-10(8-4-2-1-3-7(8)9)24-26(21,22)12(16,17)18/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQONKZHJZYVAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)
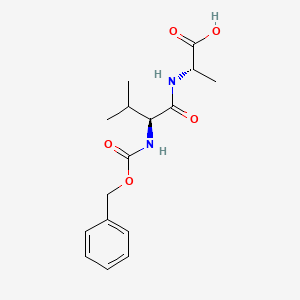
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1631094.png)
